2-(4-(Methylsulfonyl)phenyl)acetic acid

Overview

Description

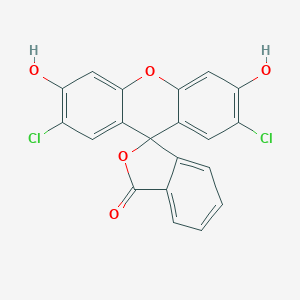

2-(4-(Methylsulfonyl)phenyl)acetic acid (MSPA) is an organic compound that is used in various scientific research applications, including in vivo and in vitro studies. It is a white, odorless crystalline solid that is soluble in water and has a melting point of 98 °C. MSPA is a useful tool in the study of biochemical and physiological processes, as it has a wide range of biological activities.

Scientific Research Applications

HPLC Method Development :

- Davadra et al. (2011) developed a high-performance liquid chromatography method for separating stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, which is structurally related to 2-(4-(Methylsulfonyl)phenyl)acetic acid. This method is used for monitoring epimerization in propanoic acid compounds (Davadra et al., 2011).

Synthesis of Complex Molecules :

- Zábranský et al. (2018) reported the sulfonation of ferrocene-related compounds, demonstrating methods for synthesizing complex molecules involving sulfonate groups similar to those in this compound (Zábranský, Císařová, & Štěpnička, 2018).

Aldose Reductase Inhibitors :

- Alexiou and Demopoulos (2010) studied benzenesulfonamides as aldose reductase inhibitors with antioxidant activity. This research explores the potential for similar compounds, like this compound, in diabetes-related complications (Alexiou & Demopoulos, 2010).

N-arylsulfonyl-2-aryl(hetaryl)aminoacetic Acids Synthesis :

- Rudyakova et al. (2006) explored the hydrolytic transformations leading to N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, contributing to the development of pharmaceutical compounds (Rudyakova et al., 2006).

Cyclooxygenase Inhibitors :

- Harrak et al. (2010) designed and synthesized 4-(aryloyl)phenyl methyl sulfones, exploring their capacity to inhibit cyclooxygenase isoenzymes, which has implications for anti-inflammatory drugs. This study is relevant for understanding the medicinal applications of sulfone-based compounds (Harrak et al., 2010).

Electrochemical Properties :

- Kowsari et al. (2019) studied the electrochemical properties of poly orthoaminophenol films in the presence of derivatives of phenylglycine. This research contributes to the understanding of the electrochemical applications of phenyl acetic acid derivatives (Kowsari et al., 2019).

Mechanism of Action

Target of Action

4-(Methylsulfonyl)phenylacetic Acid is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors . The primary target of this compound is the COX-2 enzyme, which plays a crucial role in inflammation and pain.

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this process, the compound helps to reduce inflammation and alleviate pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway. Under normal conditions, the COX-2 enzyme converts arachidonic acid into prostaglandins. When 4-(methylsulfonyl)phenylacetic acid inhibits the cox-2 enzyme, this conversion is blocked, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

It is slightly soluble in water , which may affect its absorption and distribution in the body

Result of Action

The inhibition of the COX-2 enzyme by 4-(Methylsulfonyl)phenylacetic Acid leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain, providing relief for conditions such as arthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Methylsulfonyl)phenylacetic Acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability, potentially impacting its effectiveness

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors . This suggests that it may interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The nature of these interactions is not specified in the available literature.

Cellular Effects

Given its role as an intermediate in the synthesis of COX-2 inhibitors, it may influence cell function by modulating inflammatory responses and pain signaling pathways

Molecular Mechanism

As an intermediate in the synthesis of COX-2 inhibitors, it may exert its effects at the molecular level by interacting with COX-2 and other related biomolecules

Temporal Effects in Laboratory Settings

It is known to be slightly soluble in water , which may influence its stability and degradation over time.

Metabolic Pathways

Given its role as an intermediate in the synthesis of COX-2 inhibitors, it may interact with enzymes and cofactors involved in inflammation and pain pathways .

properties

IUPAC Name |

2-(4-methylsulfonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGWOSYNRVOQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

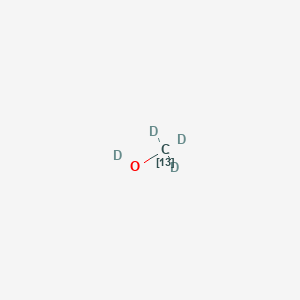

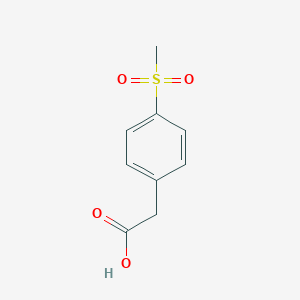

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341331 | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90536-66-6 | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90536-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mesylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MESYLPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthesis method described in the research paper for 4-(Methylsulfonyl)phenylacetic acid?

A1: The research paper details a novel two-step synthesis of 4-(Methylsulfonyl)phenylacetic acid. The process starts with a Willgerodt reaction on 4-(methylthio)acetophenone to yield 4-(methylthio)phenylacetic acid. This intermediate is then oxidized using Oxone®, resulting in the final product, 4-(Methylsulfonyl)phenylacetic acid []. The significance lies in achieving a high yield of 70% and a purity of 98.9% []. This efficient synthesis method offers a valuable pathway for obtaining a high-purity compound for further research and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)

![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)